molecular formula C7H14O2S B1346146 3-(butylthio)propanoic acid CAS No. 22002-73-9

3-(butylthio)propanoic acid

Cat. No.: B1346146
CAS No.: 22002-73-9
M. Wt: 162.25 g/mol
InChI Key: TUUHTXRXGNYVMY-UHFFFAOYSA-N
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Description

3-(Butylthio)propanoic acid is a sulfur-containing carboxylic acid with the molecular formula $ \text{C}7\text{H}{14}\text{O}_2\text{S} $. Its structure features a propanoic acid backbone substituted at the third carbon with a butylthio (-S-C₄H₉) group. This compound is synthesized via nucleophilic substitution reactions, where a thiolate anion (e.g., butylthiol) displaces a leaving group (e.g., bromide) on a propanoic acid derivative, as seen in analogous syntheses of thioether-linked compounds like 3-((6-R-quinolin-4-yl)thio)propanoic acid . The butylthio group imparts moderate lipophilicity, influencing solubility and reactivity.

Properties

IUPAC Name

3-butylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-2-3-5-10-6-4-7(8)9/h2-6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUHTXRXGNYVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278618
Record name Propanoic acid, 3-(butylthio)-
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Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22002-73-9
Record name 3-(Butylthio)propanoic acid
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Record name Propanoic acid, 3-(butylthio)-
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Record name Propanoic acid, 3-(butylthio)-
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Record name Propanoic acid, 3-(butylthio)-
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Preparation Methods

Nucleophilic Substitution of 3-Chloropropionic Acid with Butylthiol

One of the primary methods involves the nucleophilic substitution reaction between 3-chloropropionic acid and butylthiol under basic conditions. This reaction can be performed using conventional heating or microwave-assisted synthesis.

  • Conventional Heating Method :
    The reaction of 3-chloropropionic acid with butylthiol in the presence of sodium hydroxide in ethanol solvent yields 3-(butylthio)propanoic acid. However, this method often produces side products such as esters and disulfides, reducing the overall yield and purity.

  • Microwave-Assisted S-Alkylation :
    Microwave irradiation significantly improves the reaction efficiency. The reaction is carried out in ethanol with sodium hydroxide and butylthiol, irradiated at optimized temperatures (120 °C for chlorides) for 10 minutes. This method yields the product with higher purity (>95%) and better yield (up to 89%) while minimizing side products.

Table 1. Effect of Reaction Temperature on Microwave-Assisted Synthesis of this compound

Entry Butyl Halide (equiv.) Halide Type NaOH (equiv.) Temperature (°C) Time (min) Yield of this compound (%) Notes
1 1.1 Cl 2.0 70 10 0 (starting material recovered) Low temperature, no reaction
2 1.1 Cl 2.0 80 10 77 Moderate yield
3 1.1 Cl 2.0 120 10 89 Optimal temperature

Data adapted from microwave-assisted synthesis studies showing improved yield and purity at 120 °C for chlorides.

  • Mechanistic Notes : The reaction proceeds via an SN2 mechanism where the thiolate anion attacks the electrophilic carbon of the 3-chloropropionic acid. The use of microwave irradiation accelerates the reaction kinetics and reduces side reactions such as esterification or disulfide formation.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or enzymatic catalysis:

Ester DerivativeFormulaKey PropertiesSource
Methyl 3-(butylthio)propanoateC₈H₁₆O₂SColorless oil, used in fragrances
Ethyl 3-(butylthio)propanoateC₉H₁₈O₂SLow volatility, solvent applications
tert-Butyl derivativesC₁₀H₂₀O₂SEnhanced thermal stability

Esterification typically achieves >85% yield under reflux conditions with H₂SO₄ catalysis .

Decarboxylation

Heating 3-(butylthio)propanoic acid above 150°C induces decarboxylation, producing butylthiopropane and CO₂:
C7H14O2SΔC6H13S+CO2\text{C}_7\text{H}_{14}\text{O}_2\text{S}\xrightarrow{\Delta}\text{C}_6\text{H}_{13}\text{S}^-+\text{CO}_2
This reaction is accelerated in polar aprotic solvents (e.g., DMF) .

Base-Mediated Cleavage

Under strong alkaline conditions (e.g., NaOH/Na₂S), retro-Michael cleavage occurs:
C7H14O2S+NaOHCH2=CHCOO+NaSH+C4H9SH\text{C}_7\text{H}_{14}\text{O}_2\text{S}+\text{NaOH}\rightarrow \text{CH}_2=\text{CHCOO}^-+\text{NaSH}+\text{C}_4\text{H}_9\text{SH}
This yields acrylic acid and butanethiol, with the latter oxidizable to dibutyldisulfide .

Oxidation Reactions

The thioether group undergoes oxidation with agents like H₂O₂ or iodine:

Oxidizing AgentProductApplication
H₂O₂ (30%)Sulfoxide (R-SO-R')Chiral auxiliary synthesis
I₂ (in EtOH)Disulfide (R-S-S-R')Crosslinking agents

Sulfoxide formation is stereospecific, with yields >75% under mild conditions .

Stability in Aqueous Media

This compound is stable in neutral water but hydrolyzes slowly under acidic or basic conditions:

  • Half-life (pH 7): >24 hrs
  • Half-life (pH 12): 2–4 hrs

Key Research Findings

  • Microwave synthesis reduces reaction time by 80% compared to conventional methods .
  • Ethyl ester byproducts form via nucleophilic attack of the carboxylate on ethanol .
  • Tert-butyl halides undergo elimination to form iso-butyl derivatives instead of direct substitution .

This compound’s dual functionality enables diverse applications, including polymer modification and bioactive molecule synthesis.

Scientific Research Applications

Scientific Research Applications

3-(Alkylthio)propionic acids :

  • Improve resistance toward heat and oxidants
  • Increase lubrication
  • Enhance antibacterial
  • Enhance detergent properties of various materials

Uses in Cosmetics:
Polymers, including those that are synthetic or semi-synthetic, and may be associated with natural polymers, are used in cosmetics for their thermal and chemo-sensitive properties . Cosmetic polymers can be used in the preparation of nanoparticles that deliver fragrances and modify their release profiles, which reduces the risk of evaporation. Active nutrients and dermal permeation enhancers can also be loaded into nanoparticles to improve their bioactivity in the skin .

Industrial Applications:
3-(Butylthio)propionic acid is used in various industrial applications because it selectively generates 3-(alkylthio)propionic acids in good yields without offensive smells .

** synthesis of 3-(butylthio)propionic acid:**

  • 3-Mercaptopropionic acid is reacted with a halide, such as butyl bromide or butyl chloride, in the presence of a base, such as NaOH .
  • The reaction is typically conducted in a solvent like ethanol .
  • Microwave irradiation can be employed to facilitate the reaction, with typical conditions involving a temperature of 80 °C for bromides or 120 °C for chlorides and a reaction time of approximately 10 minutes .
  • After the reaction, the mixture is quenched with an acid, such as 2 M HCl, and the product is extracted using a solvent like dichloromethane or ethyl acetate .
  • The organic fractions are combined, dried, filtered, and concentrated to yield 3-(butylthio)propionic acid .

Mechanism of Action

The mechanism of action of propanoic acid, 3-(butylthio)- involves its interaction with molecular targets and pathways in the body. As a carboxylic acid, it undergoes metabolism via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway for carboxylic acids . This conversion allows the compound to exert its effects on various biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 3-(butylthio)propanoic acid and their distinguishing features:

Compound Name Substituent/Functional Group Molecular Formula Key Characteristics
This compound Butylthio (-S-C₄H₉) C₇H₁₄O₂S Moderate lipophilicity; potential for hydrophobic interactions.
3-(Methylthio)propanoic acid Methylthio (-S-CH₃) C₄H₈O₂S Higher solubility in water due to shorter alkyl chain; lower molecular weight.
3-(2-Thienyl)propanoic acid 2-Thienyl (aromatic heterocycle) C₇H₈O₂S Conjugated π-system enhances electronic properties; used in polymer research .
3-(4-Hydroxy-3-nitrophenyl)propanoic acid Nitrophenyl (-C₆H₃(NO₂)(OH)) C₁₀H₉NO₅S Electron-withdrawing groups increase acidity (pKa ~2.5); used in lab synthesis .
3-((4-Hydroxyphenyl)amino)propanoic acid 4-Hydroxyphenylamino (-NH-C₆H₄OH) C₉H₁₁NO₃ Demonstrates anticancer and antioxidant activity; pharmacophore in drug design .
3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid Benzo[b]thiophene + hydroxyl C₁₁H₁₀O₃S Rigid aromatic system with hydrogen-bonding capability; explored in pharmaceuticals .

Physicochemical Properties

  • Acidity: The electron-withdrawing nature of sulfur and substituents influences pKa. For example, 3-(4-hydroxy-3-nitrophenyl)propanoic acid (pKa ~2.5) is more acidic than this compound (estimated pKa ~3.5) due to the nitro group .
  • Lipophilicity : Longer alkyl chains (e.g., butylthio) increase logP values compared to methylthio or aromatic substituents, affecting membrane permeability .
  • Solubility: Polar groups (e.g., hydroxyl in 3-((4-hydroxyphenyl)amino)propanoic acid) enhance aqueous solubility, whereas aromatic or long alkyl chains reduce it .

Biological Activity

3-(Butylthio)propanoic acid is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-chloropropionic acid with butylthiol. This reaction can be conducted under conventional heating conditions, yielding the target compound along with various side products. The efficiency of the synthesis can be improved using microwave-assisted methods, which have shown to enhance yields and reduce reaction times .

Biological Activities

This compound exhibits several biological activities, which can be categorized as follows:

1. Antioxidant Activity

Research indicates that compounds containing thio groups, such as this compound, can exhibit antioxidant properties. These properties are significant in mitigating oxidative stress-related disorders. The thiol group can act as a reducing agent, scavenging free radicals and thereby protecting cells from oxidative damage .

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory potential. Inflammation is a critical component of various diseases, including arthritis and cardiovascular disorders. The mechanism often involves the modulation of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response .

3. Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. Compounds with similar structures have shown effectiveness against a range of bacterial strains. This activity is particularly relevant in the development of new antimicrobial agents amid rising antibiotic resistance .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

  • Antioxidant Studies : A study demonstrated that derivatives of propionic acids with thio groups exhibited significant antioxidant activity in vitro, suggesting potential applications in food preservation and therapeutic uses against oxidative stress .
  • Anti-inflammatory Research : In an experimental model of inflammation, this compound was shown to reduce edema formation and inhibit the expression of inflammatory markers, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that this compound had notable inhibitory effects, supporting its use as a lead compound for developing new antibiotics .

Summary Table of Biological Activities

Activity Description References
AntioxidantReduces oxidative stress through free radical scavenging
Anti-inflammatoryModulates cytokines and COX enzymes to reduce inflammation
AntimicrobialInhibits growth of various bacterial strains

Q & A

Q. What are the standard synthetic routes for 3-(butylthio)propanoic acid, and how is reaction efficiency optimized?

  • Methodological Answer : The most common synthesis involves nucleophilic thiol-alkylation. For example, reacting 3-bromopropanoic acid with butylthiol in the presence of a base (e.g., NaOH or KOH) under anhydrous conditions . Optimization includes:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Temperature Control : Moderate heating (50–70°C) balances reaction rate and side-product formation.
  • Stoichiometry : A 10–20% excess of butylthiol ensures complete consumption of the bromo precursor.
    Reaction progress is monitored via TLC or HPLC, with yields typically >70% after purification by acid-base extraction .

Q. What spectroscopic methods are recommended for structural confirmation of this compound?

  • Methodological Answer : A combination of 1H/13C NMR and LC-MS is essential:
  • NMR : The thioether (-S-) proton appears as a multiplet at δ 2.5–3.0 ppm, while the carboxylic acid proton is broad (δ 10–12 ppm). 13C NMR confirms the thioether carbon (δ 35–40 ppm) .
  • LC-MS : Electrospray ionization (ESI) in negative mode detects the molecular ion [M-H]⁻ (m/z ~163). High-resolution MS (HRMS) validates the molecular formula .
    IR spectroscopy can further confirm the carboxylic acid group (O-H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles are mandatory. Use fume hoods to avoid inhalation .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
  • Storage : Keep in airtight containers at 4°C, away from oxidizing agents to prevent sulfoxide formation .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing thioether derivatives of propanoic acid be addressed?

  • Methodological Answer : Regioselectivity issues (e.g., undesired N- vs. S-alkylation) are mitigated by:
  • Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid as a methyl ester).
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiol nucleophilicity.
  • Solvent Polarity : Low-polarity solvents (e.g., THF) favor S-alkylation over N-alkylation .
    For example, substituting 3-bromopropanoic acid with tert-butyl esters improved S-substitution yields from 40% to >85% .

Q. How can researchers resolve discrepancies between experimental and computational spectral data?

  • Methodological Answer : Discrepancies often arise from solvent effects or protonation states. Steps to reconcile

Experimental Reproducibility : Ensure consistent sample preparation (e.g., deuterated solvent purity).

Computational Adjustments : Include implicit solvent models (e.g., PCM for water) in DFT calculations.

Coupling Constant Analysis : Compare experimental 3JHH values with Karplus equation predictions .
For example, deviations in 13C NMR shifts >2 ppm may indicate incorrect protonation state assumptions .

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs):
  • HOMO/LUMO Analysis : Identifies nucleophilic (HOMO-rich sulfur) and electrophilic (LUMO-rich carboxylic acid) sites.
  • Transition State Modeling : Locates energy barriers for thioether cleavage or oxidation.
    Software : Gaussian 16 or ORCA with B3LYP functional and 6-311++G(d,p) basis set. Validation via experimental kinetics (e.g., Arrhenius plots) is critical .

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